molecular formula C22H23N5O4S B2845336 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide CAS No. 887222-50-6

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide

Cat. No.: B2845336
CAS No.: 887222-50-6
M. Wt: 453.52
InChI Key: OPYFYPNITISUJN-UHFFFAOYSA-N
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Description

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including triazole compounds with structural elements similar to the query compound, has shown antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide, demonstrating activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Pharmacological Evaluation

The synthesis of complex molecules like the query compound often targets pharmacological applications. Kumar et al. (2017) synthesized a series of novel derivatives involving furan and piperazine structures, which were evaluated for antidepressant and antianxiety activities, demonstrating significant biological activity (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017). This indicates the potential for similar complex compounds to be used in neuropsychiatric disorder research.

Antagonistic Activities and Molecular Modeling

Compounds with structures incorporating elements like furan, piperidine, and triazole have been studied for their antagonist activities and binding affinities through molecular modeling. Vu et al. (2004) explored piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine for adenosine A2a receptor antagonistic activities, showing potential for Parkinson's disease treatment (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004).

Neuroinflammation Imaging

Compounds structurally similar to the query molecule have been used in PET imaging to target specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), which is associated with microglia and neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, providing a tool for noninvasive imaging of neuroinflammation in vivo (Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019).

Properties

IUPAC Name

1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-30-15-5-2-4-14(12-15)17(26-9-7-13(8-10-26)19(23)28)18-21(29)27-22(32-18)24-20(25-27)16-6-3-11-31-16/h2-6,11-13,17,29H,7-10H2,1H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYFYPNITISUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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